molecular formula C7H9F2N3 B2558449 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine CAS No. 1782553-50-7

2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine

Cat. No. B2558449
CAS RN: 1782553-50-7
M. Wt: 173.167
InChI Key: VMDRSELSOBOOMU-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine is a chemical compound with the molecular formula C7H9F2N3 . It has a molecular weight of 173.17 .


Synthesis Analysis

The synthesis of 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine and its derivatives has been a topic of interest in the field of medicinal chemistry . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The InChI code for 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine is 1S/C7H9F2N3/c8-7(9)5-2-4-11-6(12-5)1-3-10/h2,4,7H,1,3,10H2 . This indicates the presence of seven carbon atoms, nine hydrogen atoms, two fluorine atoms, and three nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine include a molecular weight of 173.17 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Acaricidal Activity

HNPC-A188 has emerged as a novel acaricide with potent activity against spider mites (Tetranychus urticae). Acaricides are essential for protecting crops from these tiny pests, which can cause significant damage to agricultural yields . HNPC-A188’s LC50 value of 0.19 mg/L rivals that of the commercial acaricide cyenopyrafen (LC50 = 0.13 mg/L). Its unique structure combines a pyrimidine core with a trifluoroethyl thioether group, enhancing its efficacy against mites.

Mitochondrial Respiration Inhibition

The pyrimidin-4-amine moiety in HNPC-A188 plays a crucial role in mitochondrial respiration inhibition. By disrupting the mitochondrial electron transport chain through inhibition of NADH: ubiquinone oxidoreductase (complex I), this compound shows promise as a mitochondrial inhibitor . Further research in this area could uncover additional applications related to energy metabolism and cellular processes.

Fungicidal Activity

HNPC-A188 derivatives exhibit fungicidal potential. For instance, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33) effectively controls corn rust with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole (EC50 = 1.65 mg/L) . This suggests that HNPC-A188 derivatives could be explored further for crop protection against fungal pathogens.

Lipophilic Pharmacokinetics Enhancement

Fluoroalkyl sulfur groups, including trifluoroethyl sulfur (-SCF3), difluoromethyl sulfur (-SCF2H), and trifluoroethyl sulfur (CF3CH2S-), significantly improve the lipophilic properties of drug molecules . HNPC-A188’s trifluoroethyl thioether component contributes to its favorable pharmacokinetic profile, potentially making it suitable for drug development beyond acaricides and fungicides.

Agrochemical Development

Given the rising importance of sustainable agriculture, HNPC-A188’s unique structure warrants investigation for broader agrochemical applications. Its selective toxicity against pests and potential environmental impact make it an intriguing candidate for integrated pest management strategies.

Safety and Hazards

The safety information for 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine includes precautionary statements P264, P270, P301+P312, P330, P501 . These codes correspond to specific safety measures to be taken while handling the compound.

Mechanism of Action

Target of Action

The primary targets of the compound 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine are protein kinases, specifically phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . These kinases play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer therapies .

Mode of Action

2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine interacts with its targets, PI3K and mTOR kinase, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they control. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of PI3K and mTOR kinase by 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine affects several biochemical pathways. These pathways primarily involve cell growth and proliferation, and their disruption can lead to the death of cancer cells . The downstream effects of this disruption are complex and depend on the specific type of cell and the presence of other mutations.

Result of Action

The molecular and cellular effects of the action of 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine are the inhibition of cell growth and proliferation, leading to the death of cancer cells . These effects are the result of the compound’s interaction with PI3K and mTOR kinase and the subsequent disruption of the biochemical pathways these kinases control .

properties

IUPAC Name

2-[4-(difluoromethyl)pyrimidin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3/c8-7(9)5-2-4-11-6(12-5)1-3-10/h2,4,7H,1,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDRSELSOBOOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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